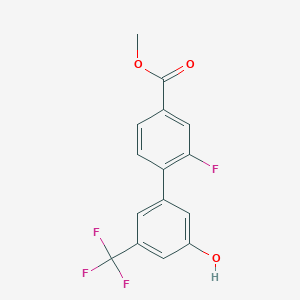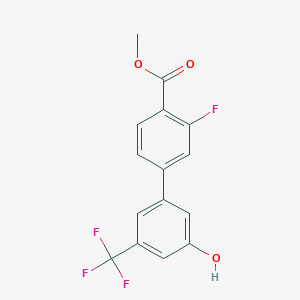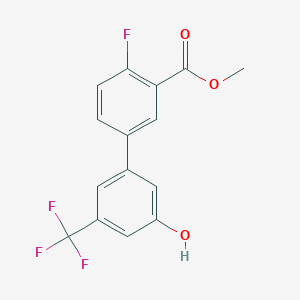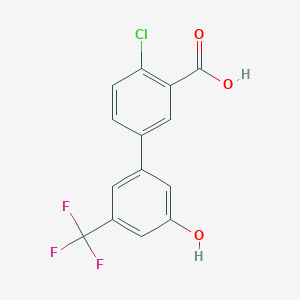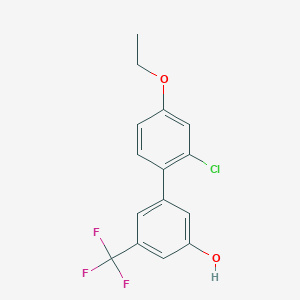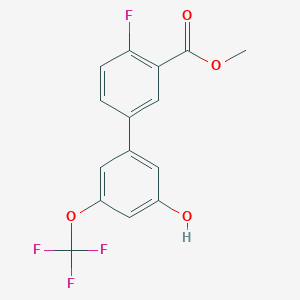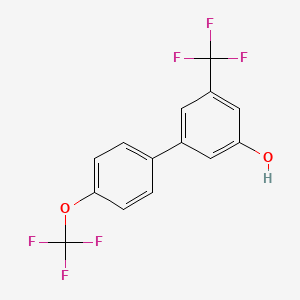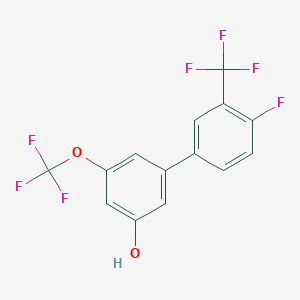
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) is a compound of interest due to its potential applications in a variety of scientific research fields. It is a small molecule that can be synthesized in the laboratory and is used as a reagent in various biochemical and physiological studies. In
作用機序
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes due to its ability to bind to the active site of the enzyme. Additionally, it may act as an allosteric modulator of certain proteins due to its ability to bind to the regulatory sites of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) are not fully understood. However, it has been observed to have an inhibitory effect on certain enzymes, including cytochrome P450 enzymes, as well as a modulatory effect on certain proteins. Additionally, it has been observed to have an inhibitory effect on certain biochemical pathways, such as the phospholipase A2 pathway.
実験室実験の利点と制限
The use of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize in the laboratory. Additionally, it is a small molecule, which makes it easy to handle and work with in the laboratory. However, there are some limitations to its use in laboratory experiments. It is not very stable, and it can decompose over time. Additionally, it can react with other compounds in the laboratory, which can lead to unwanted side reactions.
将来の方向性
The potential future directions of research involving 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) include the development of more efficient synthesis methods, the investigation of its effects on other biochemical pathways, the development of new applications for its use in scientific research, and the study of its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of this compound on cellular processes, such as cell proliferation, differentiation, and apoptosis. Finally, further research could be conducted to investigate the potential toxicological effects of this compound.
合成法
The synthesis of 5-(3-carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) can be achieved through a series of reactions. The first step involves the reaction of 4-chlorophenol with 3-chloro-2-hydroxypropyltrimethylammonium chloride to form 4-chloro-3-chloro-2-hydroxypropyltrimethylammonium chloride. The second step involves the reaction of 4-chloro-3-chloro-2-hydroxypropyltrimethylammonium chloride with 3-chloro-2-hydroxypropyltrimethyl-ammonium chloride to form 5-(3-carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%).
科学的研究の応用
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) is widely used in scientific research due to its potential applications in a variety of fields. It has been used in studies related to the synthesis of drugs, the synthesis of polymers, the synthesis of peptides, and the study of biochemical and physiological processes. Additionally, it has been used in the study of enzyme kinetics, the study of protein-protein interactions, and the study of signal transduction pathways.
特性
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O4/c15-12-2-1-7(5-11(12)13(20)21)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFAFZBOPHUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686731 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261984-90-0 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

